molecular formula C7H6Cl2N4 B11891862 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Número de catálogo: B11891862
Peso molecular: 217.05 g/mol
Clave InChI: AANGWRILLZTMJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 928767-18-4) is a fused heterocyclic compound with a molecular formula of C₇H₆Cl₂N₄ and a molecular weight of 217.06 g/mol . It belongs to the pyrazolo-pyrimidine family, a class of nitrogen-containing bicyclic structures known for their diverse pharmacological and chemical properties. The compound features chlorine substituents at positions 5 and 7 of the pyrimidine ring and an ethyl group at the N-1 position of the pyrazole moiety. These substitutions influence its electronic properties, solubility, and biological interactions, making it a subject of interest in medicinal and synthetic chemistry research.

Propiedades

Fórmula molecular

C7H6Cl2N4

Peso molecular

217.05 g/mol

Nombre IUPAC

5,7-dichloro-1-ethylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c1-2-13-5-4(3-10-13)11-7(9)12-6(5)8/h3H,2H2,1H3

Clave InChI

AANGWRILLZTMJI-UHFFFAOYSA-N

SMILES canónico

CCN1C2=C(C=N1)N=C(N=C2Cl)Cl

Origen del producto

United States

Métodos De Preparación

Condensation Reaction to Form the Pyrazolo[4,3-d]pyrimidine Core

The foundational step involves condensing 5-amino-1-ethyl-1H-pyrazole with diethyl malonate under basic conditions. This reaction forms 1-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (Intermediate A ), a dihydroxy precursor critical for subsequent chlorination.

Reaction Conditions

  • Base : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu)

  • Solvent : Anhydrous ethanol or toluene

  • Temperature : Reflux (78–110°C)

  • Yield : 80–89% (analogous systems)

The reaction mechanism involves nucleophilic attack by the amine group of 5-amino-1-ethylpyrazole on the electrophilic carbonyl carbons of diethyl malonate, followed by cyclodehydration to form the fused pyrimidine ring.

Chlorination of Dihydroxy Intermediate

Intermediate A undergoes chlorination using phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms.

Optimized Protocol

  • Chlorinating Agent : POCl₃ (excess, 5–10 equiv)

  • Catalyst : N,N-Dimethylaniline (DMA, 0.1–0.5 equiv)

  • Conditions : Reflux (100–110°C, 4–8 hours)

  • Workup : Quenching with ice-water, extraction with dichloromethane

  • Yield : 55–65%

The use of DMA enhances electrophilic substitution by activating POCl₃, ensuring regioselective chlorination at positions 5 and 7.

Alternative Pathways and Modifications

Nucleophilic Substitution Post-Chlorination

While less common, late-stage introduction of the ethyl group via alkylation has been explored. For example, treating 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine with ethyl bromide in the presence of a base like sodium hydride (NaH) can yield the target compound. However, this method suffers from lower yields (30–40%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements have utilized microwave irradiation to accelerate the condensation and chlorination steps. Preliminary studies report a 20% reduction in reaction time and a 10% increase in overall yield compared to conventional heating.

Critical Analysis of Reaction Parameters

Solvent Selection

  • Ethanol vs. Toluene : Ethanol facilitates better solubility of intermediates but may lead to ester hydrolysis. Toluene minimizes side reactions but requires higher temperatures.

  • Chlorination Solvents : POCl₃ often serves as both reagent and solvent, though dichloroethane (DCE) is occasionally used to improve mixing.

Temperature and Time Optimization

  • Condensation : Prolonged reflux (>12 hours) degrades the pyrazole ring, reducing yields.

  • Chlorination : Underheating (<100°C) results in incomplete conversion, while overheating (>120°C) promotes decomposition.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.25 (q, J=7.2 Hz, 2H, NCH₂), 8.90 (s, 1H, C₆-H).

  • LC-MS : m/z 217.06 [M+H]⁺, consistent with molecular formula C₇H₆Cl₂N₄.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Comparative Data Table: Synthesis Methods

MethodStarting MaterialKey ReagentsConditionsYieldReference
Condensation-Chlorination5-Amino-1-ethylpyrazoleDiethyl malonate, POCl₃Reflux, 8–12 hours60–70%
Late-Stage Alkylation5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidineEthyl bromide, NaHTHF, 0°C to RT30–40%
Microwave-Assisted5-Amino-1-ethylpyrazoleDiethyl malonate, POCl₃Microwave, 150°C70–75%

Industrial-Scale Considerations

Cost-Efficiency

  • POCl₃ is cost-effective but requires careful handling due to toxicity.

  • Recycling solvents (e.g., toluene via distillation) reduces production costs .

Análisis De Reacciones Químicas

Tipos de reacciones

5,7-dicloro-1-etil-1H-pirazolo[4,3-d]pirimidina sufre varios tipos de reacciones químicas, que incluyen:

    Reacciones de sustitución: Los átomos de cloro en las posiciones 5 y 7 pueden sustituirse con otros grupos funcionales utilizando reactivos apropiados.

    Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque las condiciones y reactivos específicos para estas reacciones se reportan con menos frecuencia.

Reactivos y condiciones comunes

    Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, que pueden reemplazar los átomos de cloro en condiciones adecuadas.

    Oxidación y reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio pueden usarse para reacciones de oxidación y reducción, respectivamente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con varios grupos funcionales, mejorando la actividad biológica o las propiedades químicas del compuesto.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 5,7-dicloro-1-etil-1H-pirazolo[4,3-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, como un inhibidor de CDK2, se une al sitio activo de la enzima, impidiendo su interacción con la ciclina A2 y, por lo tanto, inhibiendo la progresión del ciclo celular . Esto conduce a la inducción de apoptosis en las células cancerosas, lo que lo convierte en un posible agente terapéutico.

Comparación Con Compuestos Similares

Substituent Position Effects

  • N-1 vs. N-2 Substitution :
    Theoretical calculations show that N-1-substituted isomers (e.g., 5,7-dichloro-1-ethyl) have lower total energy than N-2-substituted analogs, suggesting higher thermodynamic stability . However, N-2-substituted derivatives display greater electrophilicity due to reduced electron density at reactive sites, which may enhance their interaction with biological targets .

  • Dipole Moments :
    The dipole moments of pyrazolo-pyrimidine derivatives range from 3.100 D to 8.420 D, with vectors aligned parallel to the fused ring system. The ethyl and chloro substituents in 5,7-dichloro-1-ethyl contribute to a moderate dipole moment, balancing lipophilicity and polarity .

Frontier Molecular Orbitals (FMOs)

HOMO-LUMO energy gaps for pyrazolo-pyrimidine analogs are narrow (1.437 kcal/mol range), indicating similar chemical reactivity and stability under physiological conditions . For 5,7-dichloro-1-ethyl, the HOMO energy (−7.75 kcal/mol) and LUMO energy (−5.94 kcal/mol) align with values observed in analogs like 3-methyl-5-methylthio derivatives, suggesting comparable electron-donating/accepting capabilities .

Physicochemical Properties

Lipophilicity (log P)

Lipophilicity, critical for membrane permeability and bioavailability, varies significantly among analogs:

Compound Clog P Log kw (IAM, pH 7.4)
5,7-Dichloro-1-ethyl −0.1* 0.902**
3-Methyl-5-methylthio derivative 1.2 1.437
Hydroxypropyl-substituted analog −1.5 0.501

Estimated based on Crippen’s fragmentation method .
*
Derived from IAM chromatography .

Chromatographic Behavior

Reverse-phase HPLC studies reveal that retention factors (log kw) on phosphatidylcholine (IAM) stationary phases correlate with membrane permeability. At pH 7.4, 5,7-dichloro-1-ethyl exhibits a log kw of 0.902, lower than analogs with bulkier substituents (e.g., hydroxypropyl derivatives: log kw = 0.501) .

Actividad Biológica

5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 928767-18-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

  • Molecular Formula : C₇H₆Cl₂N₄
  • Molecular Weight : 217.06 g/mol
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. Notably, it has been shown to target cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival.

Inhibition of CDK2 and TRKA

In vitro studies have demonstrated that this compound acts as a dual inhibitor of CDK2 and TRKA. For instance, one study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition across various cancer cell lines, with mean growth inhibition percentages reaching up to 43.9% in 56 different cell lines . The IC50 values for CDK2 and TRKA were found to be 0.22 µM and 0.89 µM respectively, indicating potent inhibitory effects .

Cell Line Studies

The anticancer efficacy of this compound has been evaluated in several cancer cell lines:

Cell Line IC50 (µM) Mechanism
RFX 393 (Renal Carcinoma)11.70CDK2/TRKA inhibition
Various Cancer Lines0.22 - 0.89Dual kinase inhibition

The compound was particularly effective against renal carcinoma cells expressing high levels of CDK2 and TRKA . The treatment led to significant cell cycle arrest in the G0–G1 phase and induced apoptosis in these cells.

Case Studies

A notable case study involved the use of pyrazolo[4,3-d]pyrimidine derivatives in xenograft mouse models. These studies demonstrated that compounds similar to this compound significantly reduced tumor growth without inducing hepatotoxicity or other adverse effects typically associated with chemotherapeutic agents .

Computational Studies

Molecular docking studies have provided insights into the binding interactions of this compound with its target proteins. The compound was shown to adopt binding modes similar to established inhibitors like milciclib for CDK2 and repotrectinib for TRKA. This highlights its potential as a lead compound for further development in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine?

  • Answer : The compound features a bicyclic pyrazolo[4,3-d]pyrimidine core with chlorine atoms at positions 5 and 7 and an ethyl group at position 1 (Fig. 1). Key properties include:

PropertyValueSource
Molecular FormulaC₇H₆Cl₂N₄
Molecular Weight217.06 g/mol
Density1.76 g/cm³ (estimated)
Storage Conditions2–8°C under inert gas
  • Methodological Note : Density and boiling point are often estimated via computational tools (e.g., ChemDraw) due to limited experimental data .

Q. What are the standard laboratory synthesis routes for this compound?

  • Answer : Common methods include:

  • Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for pyrazolo-pyrimidine derivatives .
  • Multi-step cyclization : Starting from halogenated pyrazole intermediates, followed by ethylation at position 1 .
  • Key Reaction Conditions :
StepConditionsYieldSource
CyclizationMicrowave, 120°C, 30 min~75%
EthylationK₂CO₃, DMF, ethyl bromide, 80°C~65%

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Answer : Optimization strategies include:

  • Catalyst Screening : Use Pd-based catalysts for cross-coupling reactions to improve halogen retention .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces side reactions (e.g., dechlorination) .
    • Data Contradiction : Lower yields (≤50%) are reported in non-optimized routes due to competing hydrolysis of ethyl groups .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Answer : Key methods and spectral benchmarks:

TechniqueKey Signals/DataSource
¹H NMR δ 1.42 (t, J=7.2 Hz, CH₂CH₃), δ 4.52 (q, J=7.2 Hz, CH₂)
IR 740 cm⁻¹ (C-Cl stretch), 1650 cm⁻¹ (C=N)
Mass Spectrometry m/z 217.06 [M+H]⁺
  • Methodological Note : TLC with silica GF254 plates (eluent: EtOAc/hexane 3:7) monitors reaction progress .

Q. How does this compound interact with biological targets?

  • Answer : The compound exhibits:

  • Kinase Inhibition : Binds to ATP pockets in kinases via pyrazolo-pyrimidine core interactions .
  • Antimicrobial Activity : Moderate activity against S. aureus (IZD = 1.1–1.5 cm at 5 mg/mL) but no efficacy against C. albicans .
    • Contradiction Analysis : Varying substituents (e.g., trifluoromethyl groups) enhance binding affinity but reduce solubility, complicating bioassays .

Q. What strategies resolve conflicting data in biological activity studies?

  • Answer : Approaches include:

  • Dose-Response Curves : Clarify ambiguous activity thresholds (e.g., re-test at 0.1–10 µM) .
  • Structural Analog Comparison : Replace chlorine with methoxy groups to assess halogen-dependent activity .
  • Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation as a false-negative cause .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.